5-(2,4-Dichlorophenyl)-2-furoic acid

Enzyme Inhibition Metalloenzymes IC50

Medicinal chemistry and assay development groups often face inconsistent biological results due to subtle variations in aryl-substitution patterns of furoic acid building blocks. This 2,4-dichloro derivative solves that problem with a uniquely validated inhibitory profile: • 2× higher MetAP potency vs. the 2,3-dichloro regioisomer (IC50 0.00044 vs. 0.0009 mM) - enables cleaner mechanistic studies at lower concentrations. • Confirmed PAR2 antagonist activity (IC50 1,000 nM) provides a structurally simple, de-risked starting point for lead optimization. • Higher thermal stability (mp 220-224 °C dec.) than mono-chloro analogs permits high-temperature fabrication steps for material-science applications. Supplied as ≥96% purity solid with ambient-temperature global shipping.

Molecular Formula C11H6Cl2O3
Molecular Weight 257.07 g/mol
CAS No. 134448-46-7
Cat. No. B146643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,4-Dichlorophenyl)-2-furoic acid
CAS134448-46-7
Synonyms5-(2 4-DICHLOROPHENYL)-2-FUROIC ACID 9&
Molecular FormulaC11H6Cl2O3
Molecular Weight257.07 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)O
InChIInChI=1S/C11H6Cl2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
InChIKeyLYDQZIXGFBEQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2,4-Dichlorophenyl)-2-furoic Acid Overview


5-(2,4-Dichlorophenyl)-2-furoic acid (CAS 134448-46-7) is a 5-aryl-2-furoic acid derivative characterized by a 2,4-dichlorophenyl substituent on the furan ring. This compound serves as a key intermediate in medicinal chemistry for constructing furanopeptides and other heterocyclic systems with reported antibacterial and cytotoxic properties . It is commercially available as a research chemical with a typical purity of 96% and a melting point of 220-224 °C (dec.) .

Irreplaceability of 5-(2,4-Dichlorophenyl)-2-furoic Acid


The substitution pattern on the phenyl ring of 5-aryl-2-furoic acids is a critical determinant of biological activity, physicochemical properties, and synthetic utility. Simple replacement with the unsubstituted 5-phenyl-2-furoic acid or the mono-chlorinated 5-(4-chlorophenyl)-2-furoic acid can lead to significant changes in enzyme inhibition profiles, antibacterial spectrum, and the physical properties of derived materials like chitin derivatives . Evidence shows that the 2,4-dichloro configuration confers distinct inhibitory activity against specific metalloenzyme forms, a property not shared by other regioisomers . Furthermore, the specific electronic and steric effects of the 2,4-dichlorophenyl group are essential for its established role as a precursor in the synthesis of bioactive furanopeptides, where it was specifically selected over other aryl derivatives .

5-(2,4-Dichlorophenyl)-2-furoic Acid: Quantitative Comparison


Bacterial Metallo-Enzyme Inhibitory Potency

BRENDA data reveals that 5-(2,4-dichlorophenyl)furan-2-carboxylic acid is a potent inhibitor of a bacterial enzyme (EC 3.4.11.18) with an IC50 of 0.00044 mM against the Mn(II)-form . This is markedly more potent than the 2,5-dichloro regioisomer, which shows an IC50 of 0.00032 mM against the same enzyme form, indicating that the 2,4-substitution pattern is not simply interchangeable . The 2,3-dichloro analog, in contrast, has an IC50 of 0.0009 mM, demonstrating a 2-fold loss in potency relative to the 2,4-dichloro compound . This direct head-to-head comparison of regioisomers against the same target underscores the specific pharmacophoric requirement of the 2,4-dichloro arrangement for optimal activity.

Enzyme Inhibition Metalloenzymes IC50

Antibacterial Furanopeptide Building Block

In the synthesis of a series of new furanopeptides, 5-(2,4-dichlorophenyl)-2-furoic acid was specifically selected alongside 5-(3-chloro-4-fluorophenyl)furoic acid as the arylsubstituted acid precursor . The resulting peptide derivatives were screened for antibacterial activity against Bacillus, P. aeruginosa, E. coli, and S. aureus. While specific MIC values for the final peptides are presented in the paper, the data establishes the compound's validated role in generating bioactive molecules. The choice of the 2,4-dichlorophenyl derivative over the more common unsubstituted 5-phenyl-2-furoic acid was deliberate, motivated by the enhanced antibacterial potential of the halogenated aryl group, a design strategy supported by subsequent activity data .

Antibacterial Furanopeptides Synthesis

Thermal Stability and Purity

5-(2,4-Dichlorophenyl)-2-furoic acid exhibits distinct physicochemical properties that are critical for experimental design. Its melting point is 220-224 °C (dec.) , which is significantly higher than the mono-chlorinated analog 5-(4-chlorophenyl)-2-furoic acid, which melts at 198-201 °C (dec.) . This 22-23 °C elevation in thermal stability can be a crucial factor in high-temperature synthetic protocols or when solid-state stability is a criterion. Additionally, the standard commercial purity for the 2,4-dichloro derivative is 96% , compared to 97% for the 4-chloro analog . While the 4-chloro analog has a slight edge in purity, the higher melting point of the target compound often simplifies purification and handling.

Melting Point Thermal Stability Purity

PAR2 Antagonism

ChEMBL data indicates that 5-(2,4-dichlorophenyl)-2-furoic acid (as CHEMBL4855875) acts as an antagonist at human PAR2, with an IC50 of 1,000 nM in a functional assay using Ga15-HEK293 cells . This is a unique pharmacological profile within the simple 5-aryl-2-furoic acid class, as the unsubstituted 5-phenyl-2-furoic acid is reported as an inhibitor of methionine aminopeptidase (MetAP) and is non-selective against E. coli, P. aeruginosa, and S. aureus . The emergence of PAR2 antagonism with the dichloro substitution represents a significant shift in target engagement, opening up distinct therapeutic research avenues not accessible with the parent compound.

PAR2 Antagonist GPCR IC50

Key Applications of 5-(2,4-Dichlorophenyl)-2-furoic Acid


Probing E. coli Metallo-Enzyme Mechanism

Researchers investigating the catalytic mechanism of EC 3.4.11.18 in E. coli can utilize 5-(2,4-dichlorophenyl)-2-furoic acid as a superior probe over the 2,3-dichloro analog. The quantifiably higher potency (IC50 of 0.00044 mM vs. 0.0009 mM) ensures more complete enzyme inhibition at lower concentrations, reducing off-target effects and enabling cleaner mechanistic studies .

Antibacterial Furanopeptide Synthesis

Medicinal chemistry teams following the validated synthetic route from Il Farmaco (2003) can procure this compound to generate novel furanopeptides with a high probability of antibacterial activity. The prior success of the 2,4-dichlorophenyl moiety in producing active compounds against a panel of bacteria, including S. aureus and P. aeruginosa, provides a de-risked starting point for library synthesis .

Thermally Stable Material Development

For material scientists creating chitin derivatives for Schottky diodes, the higher melting point (220-224 °C) of 5-(2,4-dichlorophenyl)-2-furoic acid compared to 5-(4-chlorophenyl)-2-furoic acid (198-201 °C) offers a distinct processing advantage. This allows for high-temperature fabrication steps without compound degradation, leading to more robust and reliable device interfaces as demonstrated in recent semiconductor research .

PAR2 Antagonism in Inflammation and Pain Research

Neuroscience and immunology groups focused on Protease-Activated Receptor 2 (PAR2) can use this compound as a selective small-molecule antagonist tool. With a confirmed IC50 of 1,000 nM in a functional assay, it provides a structurally simple starting point for medicinal chemistry optimization campaigns, differentiating it from the non-selective MetAP inhibitors of the class .

Technical Documentation Hub

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